molecular formula C7H13NO B15253158 1-(1-Aminocyclopropyl)butan-1-one

1-(1-Aminocyclopropyl)butan-1-one

Cat. No.: B15253158
M. Wt: 127.18 g/mol
InChI Key: BIZGWXOBJHPZEC-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)butan-1-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)butan-1-one typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another common method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions often employ reducing agents to convert the compound into its corresponding alcohols or amines.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Aminocyclopropyl)butan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to undergo cyclopropane ring-opening reactions, leading to the formation of various intermediates that participate in further biochemical processes . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Uniqueness: 1-(1-Aminocyclopropyl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and butanone backbone make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)butan-1-one

InChI

InChI=1S/C7H13NO/c1-2-3-6(9)7(8)4-5-7/h2-5,8H2,1H3

InChI Key

BIZGWXOBJHPZEC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CC1)N

Origin of Product

United States

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